

# discovery of **cis-vaccenyl acetate** as a pheromone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *cis-Vaccenyl acetate*

Cat. No.: B012061

[Get Quote](#)

An In-depth Technical Guide to the Discovery and Characterization of **cis-Vaccenyl Acetate** as a Pheromone in *Drosophila melanogaster*

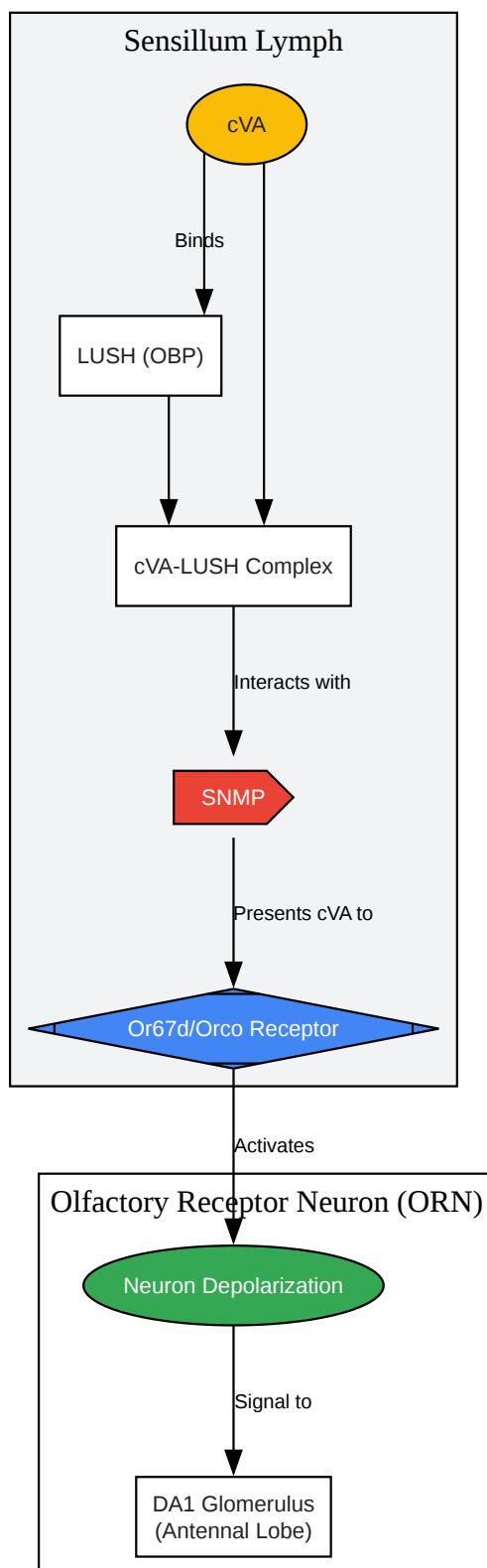
Audience: Researchers, scientists, and drug development professionals.

## Abstract

This technical guide provides a comprehensive overview of the seminal discoveries and experimental methodologies that established **cis-vaccenyl acetate** (cVA) as a key pheromone in *Drosophila melanogaster*. Initially identified as a male-specific lipid, cVA is now understood to be a pleiotropic chemical signal, mediating a range of behaviors including courtship inhibition, learned aversion, aggregation, and aggression. This document details the key experiments, presents quantitative data from foundational studies, and outlines the core molecular components of the cVA signaling pathway, from reception by odorant receptors to its influence on neural circuits. The guide is intended to serve as a detailed resource for researchers in chemical ecology, neurobiology, and related fields.

## Introduction: The Discovery of a Multifaceted Pheromone

The story of **cis-vaccenyl acetate** (cVA), or (Z)-11-octadecenyl acetate, began with the observation of a male-specific lipid synthesized in the ejaculatory bulb of *Drosophila melanogaster*.<sup>[1]</sup> This compound is transferred to females during copulation, and its presence


on a mated female significantly alters the behavior of subsequent male suitors.[\[1\]](#)[\[2\]](#) Early work by Jallon et al. (1981) identified cVA as an anti-aphrodisiac, inhibiting male courtship towards mated females and other males.[\[1\]](#) Subsequent research revealed a more complex role; Bartelt et al. (1985) demonstrated that cVA acts as an aggregation pheromone, attracting both males and females when combined with food odors.[\[3\]](#)[\[4\]](#)

Further studies have shown that cVA is a crucial component in learned courtship suppression, where males who fail to court a mated female (who carries cVA) subsequently reduce their courtship attempts towards all females.[\[2\]](#)[\[5\]](#)[\[6\]](#) This pheromone also promotes aggression between males and enhances sexual receptivity in females.[\[1\]](#)[\[7\]](#) The diverse behavioral outputs elicited by this single molecule are dictated by social context, concentration, and the presence of other olfactory cues, making it a powerful model for studying the neural basis of behavior.

## The cVA Signaling Pathway

The perception of cVA is a multi-step process involving several key proteins located in the trichoid sensilla of the fly's antenna. The primary pathway involves the Or67d receptor, while a secondary pathway involving Or65a is implicated in learned aversion.

- **Binding and Transport:** The hydrophobic cVA molecule enters the aqueous sensillum lymph where it is solubilized by an Odorant Binding Protein (OBP) named LUSH.[\[8\]](#)
- **Receptor Interaction:** The cVA-LUSH complex interacts with the Sensory Neuron Membrane Protein (SNMP), a CD36-related protein.[\[8\]](#) This interaction is thought to facilitate the transfer of cVA to the odorant receptor complex.[\[2\]](#)
- **Neuronal Activation:** cVA ultimately binds to the odorant receptor Or67d, a seven-transmembrane protein expressed in the T1 class of trichoid sensilla. Or67d forms a heterodimeric ion channel with the co-receptor Orco.[\[9\]](#) Binding of cVA gates the channel, leading to depolarization of the olfactory receptor neuron (ORN).
- **Signal Transduction:** The Or67d-expressing ORNs project specifically to the DA1 glomerulus in the antennal lobe of the brain, initiating a "labeled line" of neural information that is processed by higher brain centers to elicit specific behaviors.[\[10\]](#)[\[11\]](#)

[Click to download full resolution via product page](#)

Caption: The molecular signaling cascade for cVA perception in *Drosophila*.

## Quantitative Data Summary

The following tables summarize key quantitative data from pivotal studies on cVA.

Table 1: Endogenous and Effective Quantities of cVA

| Parameter                    | Quantity             | Context                                | Reference(s) |
|------------------------------|----------------------|----------------------------------------|--------------|
| cVA on single mature male    | 200 ng - 2.9 µg      | On cuticular surface                   | [12]         |
| cVA on single mated female   | 9 ng - 200 ng        | On cuticular surface (24h post-mating) | [12]         |
| cVA released by virgin males | ~400 ng / male / day | Into feeding vials                     | [3]          |
| Minimum effective dose       | ≥ 0.2 ng             | To suppress male courtship behavior    | [13]         |

| Dose for generalized learning | 200 µg | Used in courtship learning assays | [2] |

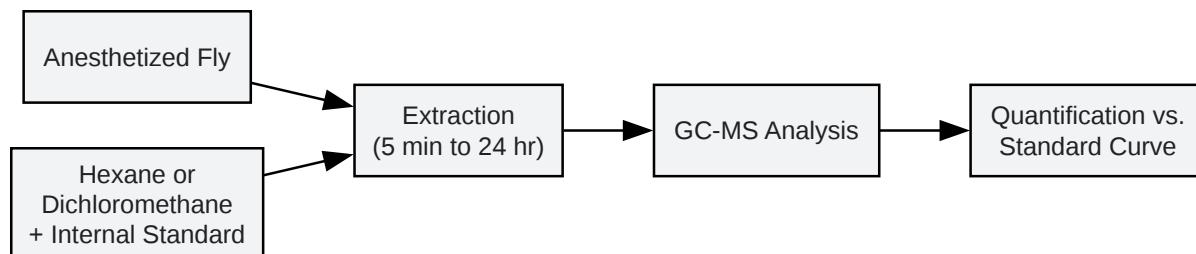
Table 2: Electrophysiological and Behavioral Responses

| Experiment Type            | Genotype / Condition                      | Response Metric                      | Value                 | Reference(s) |
|----------------------------|-------------------------------------------|--------------------------------------|-----------------------|--------------|
| Single Sensillum Recording | Wild-type (Or67d+) T1 Sensilla            | Spikes / second (in response to cVA) | ~175 spikes/sec       | [7][14]      |
| Single Sensillum Recording | Or67dGAL4 mutant T1 Sensilla              | Spikes / second (in response to cVA) | ~0 spikes/sec         | [7][14]      |
| Courtship Assay            | Wild-type males + virgin female           | Courtship Index (CI)                 | > 0.7                 | [15]         |
| Courtship Assay            | Wild-type males + mated female (with cVA) | Courtship Index (CI)                 | Significantly reduced | [16]         |
| Female Mating Latency      | Wild-type (Or67d+) females                | % Copulated within 30 min            | ~60%                  | [10]         |

| Female Mating Latency | Or67dGAL4 mutant females | % Copulated within 30 min | ~30% | [10] |

## Key Experimental Protocols

This section provides detailed methodologies for the foundational experiments used to characterize cVA's function.


### Protocol: Pheromone Extraction and GC-MS Analysis

This protocol is used to identify and quantify cVA on the cuticle of flies.

Objective: To extract and measure the amount of cVA from individual or groups of flies.

Methodology:

- Sample Preparation: Collect flies of the desired sex, age, and mating status. Anesthetize them by cooling on ice.
- Extraction:
  - For superficial (cuticular) pheromones, immerse a single fly in a vial containing 30  $\mu$ L of hexane for 5 minutes.[17]
  - For total body pheromones, immerse a single fly in 30  $\mu$ L of a more polar solvent like dichloromethane for 24 hours.[17]
  - Include an internal standard (e.g., n-hexacosane, C26) in the solvent at a known concentration (e.g., 3.33 ng/ $\mu$ L) for accurate quantification.
- Sample Analysis:
  - Inject 1-2  $\mu$ L of the extract into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
  - GC Parameters (example): Use a non-polar column (e.g., HP-5MS). Program the oven with an initial temperature of 150°C, hold for 1 min, then ramp to 300°C at 15°C/min, and hold for 10 min.
  - MS Parameters: Operate in electron impact (EI) mode at 70 eV. Scan a mass range of 35-550 m/z.
- Data Analysis: Identify the cVA peak based on its retention time and mass spectrum compared to a synthetic standard. Quantify the amount of cVA by comparing its peak area to that of the internal standard.



[Click to download full resolution via product page](#)

Caption: Workflow for cVA extraction and quantification using GC-MS.

## Protocol: Single Sensillum Recording (SSR)

SSR is an electrophysiological technique used to measure the firing rate of individual ORNs in response to olfactory stimuli.

Objective: To measure the electrical activity of *Or67d*-expressing neurons housed in T1 trichoid sensilla.

Methodology:

- Fly Preparation: Anesthetize a fly on ice. Mount it on a microscope slide or coverslip using wax or double-sided tape, immobilizing the body and head. Gently fix one antenna in an extended position.
- Electrode Setup:
  - Recording Electrode: A sharp tungsten electrode or a glass capillary filled with sensillum lymph ringer solution.
  - Reference Electrode: A second electrode of the same type, inserted into the fly's eye or head capsule.
- Recording:
  - Under high magnification, carefully advance the recording electrode to pierce the base of a target trichoid sensillum on the antenna.
  - Establish a stable baseline recording of spontaneous neuronal activity.
- Stimulus Delivery:
  - Deliver a precise puff of charcoal-filtered, humidified air through a delivery tube aimed at the antenna.

- For the stimulus, inject a known concentration of synthetic cVA (diluted in a solvent like paraffin oil and applied to filter paper) into the airstream for a defined duration (e.g., 300-500 ms).[11]
- Data Acquisition and Analysis:
  - Amplify and filter the electrical signal.
  - Use spike-sorting software to distinguish action potentials from different neurons within the sensillum (T1 sensilla contain only one neuron).
  - Quantify the response by counting the number of spikes in the 1-second period following stimulus onset and subtracting the background firing rate.

## Protocol: Courtship Conditioning Assay

This behavioral assay measures learned courtship suppression in male flies.

Objective: To quantify learning and memory by measuring the reduction in a male's courtship behavior after being rejected by a non-receptive female.

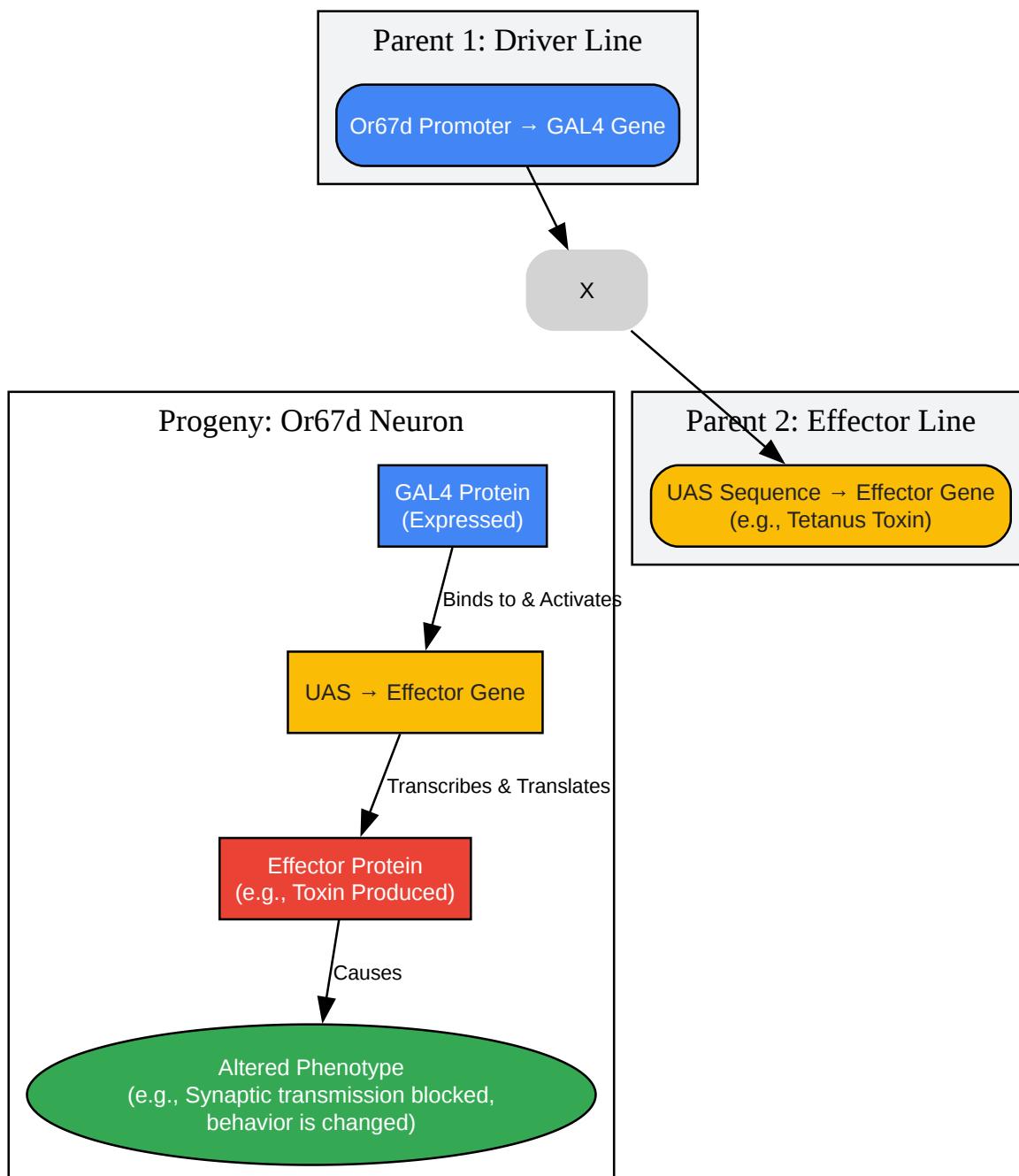
Methodology:

- Fly Preparation:
  - Trainee Males: Collect male flies upon eclosion and age them individually for 4-7 days to ensure social naivety.
  - Trainer Females: Use mated females, who are non-receptive and carry cVA.
- Training Phase:
  - Place a single naïve male with a single mated female in a small observation chamber.
  - Allow them to interact for a training period (e.g., 1 hour for short-term memory, longer for long-term memory). The male will attempt to court and be rejected.[16][18]

- A "mock-trained" or "naïve" control group consists of males that were handled identically but not exposed to a female.
- Testing Phase:
  - After a specific memory retention interval (e.g., 1 hour for STM, 24 hours for LTM), transfer the trained male to a clean chamber with a new, decapitated virgin female (to provide pheromonal cues without behavioral variables).
  - Record the interaction for 10 minutes.
- Data Analysis:
  - Calculate the Courtship Index (CI): The percentage of the 10-minute observation period during which the male performs any recognizable courtship behavior (e.g., orienting, wing vibration, tapping, licking).[16][18]
  - $CI = (\text{Total time courting} / 10 \text{ minutes}) * 100$
  - Calculate the Learning Index (LI): The relative reduction in courtship by trained males compared to naïve males.
  - $LI = (CI_{\text{naïve}} - CI_{\text{trained}}) / CI_{\text{naïve}}$

## Protocol: Genetic Manipulation using the GAL4/UAS System

This binary expression system allows for targeted gene expression in specific neurons to determine their necessity and sufficiency for a given behavior.[19][20]


Objective: To confirm the role of Or67d neurons in cVA-mediated behaviors.

Methodology:

- Generating Transgenic Lines:
  - Driver Line: Create a Drosophila line where the promoter for the Or67d gene drives the expression of the yeast transcription factor GAL4 (e.g., Or67d-GAL4). GAL4 will thus be

expressed only in Or67d-expressing neurons.[10]

- Effector (UAS) Line: Create a second line containing a gene of interest downstream of an Upstream Activation Sequence (UAS), a DNA sequence that GAL4 binds to. The effector gene can be:
  - A neurotoxin like Tetanus Toxin (UAS-TNT) to block synaptic transmission and silence the neurons.[2][6]
  - A fluorescent reporter like GFP (UAS-GFP) to visualize the neurons.[10]
  - A different odorant receptor (e.g., a moth pheromone receptor) to test for functional replacement (UAS-BmOR1).[7][10]
- Genetic Cross: Cross the Or67d-GAL4 driver line with the desired UAS effector line.
- Progeny Analysis: In the offspring, GAL4 will be present in Or67d neurons and will bind to the UAS sequence, activating the expression of the effector gene only in those specific cells.
- Phenotypic Assay: Perform behavioral (e.g., courtship assay) or physiological (e.g., SSR) experiments on the progeny to assess the effect of manipulating the Or67d neurons. For example, silencing these neurons should abolish the normal courtship inhibition response to cVA.



[Click to download full resolution via product page](#)

Caption: Logic of the GAL4/UAS system for targeted gene expression.

## Conclusion

The discovery and elucidation of **cis-vaccenyl acetate**'s role as a pheromone in *Drosophila melanogaster* stands as a landmark achievement in chemical ecology and neuroethology. Through a combination of meticulous chemical analysis, electrophysiology, behavioral assays, and powerful genetic tools, researchers have detailed a complete sensory pathway from molecule to behavior. The work has shown that a single chemical can convey multiple messages depending on context, activating specific, hard-wired neural circuits that can nevertheless be modulated by experience. The protocols and findings summarized in this guide provide a foundational framework for understanding how chemical signals shape the social lives of animals and offer a robust platform for future research into the neurobiology of behavior.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Assays to Monitor Aggrophagy in *Drosophila* Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generalization of courtship learning in *Drosophila* is mediated by **cis-vaccenyl acetate** - PMC [pmc.ncbi.nlm.nih.gov]
- 3. **cis**-Vaccenyl acetate as an aggregation pheromone in *Drosophila melanogaster* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of cVA and the Odorant binding protein Lush in social and sexual behavior in *Drosophila melanogaster* [frontiersin.org]
- 5. Courtship learning in *Drosophila melanogaster*: Diverse plasticity of a reproductive behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generalization of courtship learning in *Drosophila* is mediated by **cis-vaccenyl acetate** - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of Pheromone-Sensitive Neurons Is Mediated by Conformational Activation of Pheromone-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How *Drosophila* Detect Volatile Pheromones - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. sdbonline.org [sdbonline.org]
- 11. A Pheromone Receptor Mediates 11-cis-Vaccenyl Acetate-Induced Responses in *Drosophila* - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pleiotropic actions of the male pheromone cis-vaccenyl acetate in *Drosophila melanogaster* - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modification of Male Courtship Motivation by Olfactory Habituation via the GABA<sub>A</sub> Receptor in *Drosophila melanogaster* - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rezavallab.org [rezavallab.org]
- 16. *Drosophila* Courtship Conditioning As a Measure of Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. GAL4/UAS system - Wikipedia [en.wikipedia.org]
- 20. The Gal4-UAS system: *Drosophila* research tool - The Arrogant Scientist [arrogantscientist.com]
- To cite this document: BenchChem. [discovery of cis-vaccenyl acetate as a pheromone]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b012061#discovery-of-cis-vaccenyl-acetate-as-a-pheromone\]](https://www.benchchem.com/product/b012061#discovery-of-cis-vaccenyl-acetate-as-a-pheromone)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)